

A Comparative Guide to the Structural Confirmation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B1582353

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Introduction

1-(4-Chlorophenyl)cyclopropanecarbonitrile is a molecule of significant interest in medicinal chemistry and materials science.^[1] Its rigid cyclopropane scaffold, combined with the electronic properties of the chlorophenyl and nitrile groups, makes it a valuable building block in the synthesis of novel compounds.^[1] Accurate structural confirmation is a critical, non-negotiable step in the research and development pipeline to ensure the compound's identity, purity, and downstream efficacy and safety.

This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate and confirm the structure of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to provide researchers, scientists, and drug development professionals with a robust framework for structural verification.

The Gold Standard: A Multi-pronged Spectroscopic Approach

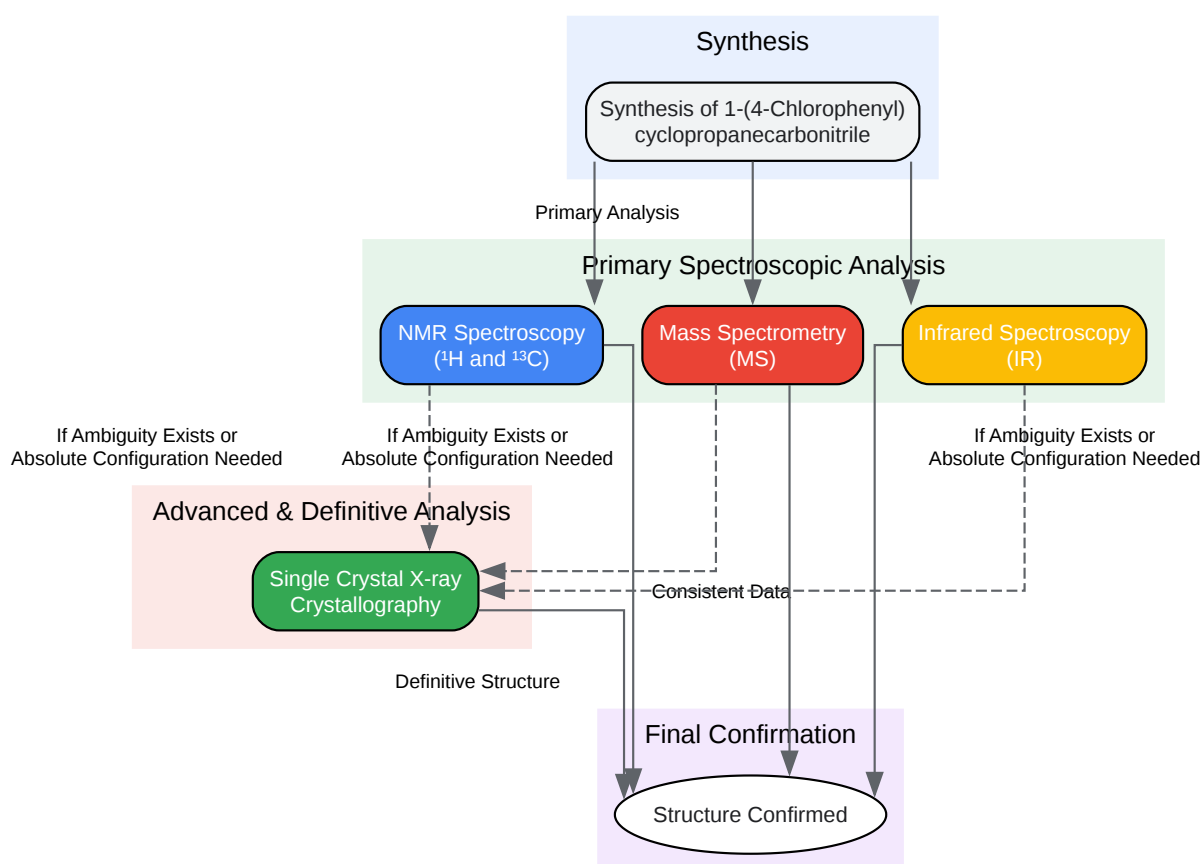
The unequivocal confirmation of a chemical structure rarely relies on a single technique. Instead, a synergistic application of multiple spectroscopic methods provides a self-validating

system, where each technique offers a unique piece of the structural puzzle. For **1-(4-Chlorophenyl)cyclopropanecarbonitrile**, the core analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In cases of ambiguity or for absolute configuration determination, X-ray Crystallography serves as the ultimate arbiter.^{[2][3]}

Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized batch of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** is outlined below. This workflow ensures a comprehensive and efficient analysis.

Workflow for 1-(4-Chlorophenyl)cyclopropanecarbonitrile Structure Confirmation



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Caption: A typical workflow for the structural confirmation of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-(4-Chlorophenyl)cyclopropanecarbonitrile**, both ^1H and ^{13}C NMR are essential.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). [4] Chloroform-d (CDCl_3) is a common choice due to its ability to dissolve a wide range of organic compounds.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
 - Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
 - Spectral Width: A range of -2 to 12 ppm is appropriate.

- Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Instrument: The same spectrometer as for ^1H NMR.
 - Parameters:
 - Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ^{13}C .
 - Spectral Width: A range of 0 to 200 ppm is standard.

Interpreting the Data: Expected vs. Observed

The following tables compare the expected chemical shifts for the protons and carbons of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** with typical observed values.

Table 1: ^1H NMR Data Comparison

Protons	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Integration	Rationale for Chemical Shift
Aromatic (H-2', H-6')	7.3 - 7.5	Doublet (d)	2H	Ortho to the electron-withdrawing chlorine atom, resulting in deshielding.
Aromatic (H-3', H-5')	7.2 - 7.4	Doublet (d)	2H	Meta to the chlorine atom.
Cyclopropyl (CH ₂)	1.2 - 1.8	Multiplets (m)	4H	The strained cyclopropane ring protons appear in a characteristic upfield region. The diastereotopic nature of the protons leads to complex splitting patterns.

Table 2: ¹³C NMR Data Comparison

Carbon Atom	Expected Chemical Shift (δ , ppm)	Rationale for Chemical Shift
Quaternary (C-1)	20 - 30	The quaternary carbon of the cyclopropane ring attached to the phenyl group and nitrile.
Nitrile (C \equiv N)	115 - 125	The characteristic chemical shift for a nitrile carbon.
Aromatic (C-1')	135 - 145	The ipso-carbon attached to the cyclopropane ring.
Aromatic (C-4')	130 - 140	The carbon atom bonded to the chlorine.
Aromatic (C-2', C-6')	128 - 135	Aromatic carbons ortho to the chlorine.
Aromatic (C-3', C-5')	125 - 130	Aromatic carbons meta to the chlorine.
Cyclopropyl (CH ₂)	15 - 25	The methylene carbons of the highly shielded cyclopropane ring.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Experimental Protocol: Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- MS Acquisition:
 - Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
 - Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution data.
 - Analysis Mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$.

Data Analysis: The Molecular Ion Peak

For **1-(4-Chlorophenyl)cyclopropanecarbonitrile** ($C_{10}H_8ClN$), the expected monoisotopic mass is approximately 177.0345 g/mol [\[5\]](#). A key feature to look for is the isotopic pattern of chlorine. Chlorine has two common isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units, with the $[M+2]^+$ peak having about one-third the intensity of the M^+ peak.

Table 3: Expected Mass Spectrometry Data

Ion	Expected m/z (High Resolution)	Expected Isotopic Pattern
$[M]^+$ (with ^{35}Cl)	~177.0345	Major peak
$[M+2]^+$ (with ^{37}Cl)	~179.0316	Approximately 32% of the $[M]^+$ peak intensity

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward method to identify the key functional groups present in a molecule.[\[6\]](#)

Experimental Protocol: IR Spectroscopy

- Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- IR Spectrum Acquisition:
 - Instrument: A Fourier-transform infrared (FTIR) spectrometer.
 - Spectral Range: Typically 4000 to 400 cm^{-1} .

Key Vibrational Frequencies

The IR spectrum of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** will exhibit characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Description of Vibration
C≡N (Nitrile)	2220 - 2260	Stretching vibration of the nitrile group. This is a sharp and typically medium-intensity band. ^{[7][8]}
C-H (Aromatic)	3000 - 3100	Stretching vibrations of the C-H bonds on the phenyl ring.
C=C (Aromatic)	1450 - 1600	Ring stretching vibrations of the phenyl group.
C-H (Cyclopropyl)	~3000	C-H stretching vibrations of the cyclopropane ring.
C-Cl	600 - 800	Stretching vibration of the carbon-chlorine bond.

X-ray Crystallography: The Definitive Structure

When NMR, MS, and IR data are ambiguous, or when the absolute stereochemistry needs to be determined for a chiral analog, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state.^{[3][9][10]}

Experimental Protocol: X-ray Crystallography

- Crystal Growth:
 - Grow single crystals of the compound, which is often the most challenging step.^[9] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Data Collection:
 - Mount a suitable crystal on a goniometer.
 - Collect diffraction data using a diffractometer with an X-ray source (e.g., Mo K α or Cu K α radiation).
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model to obtain precise bond lengths, bond angles, and atomic coordinates.

An X-ray crystal structure provides the ultimate confirmation of the connectivity and stereochemistry of **1-(4-Chlorophenyl)cyclopropanecarbonitrile**.^{[2][11]}

Comparison with Alternatives

While the combination of NMR, MS, and IR is the standard for structural confirmation, alternative or complementary techniques can be employed.

- Elemental Analysis: This classical technique provides the percentage composition of elements (C, H, N) in the compound. The experimental values should match the theoretical

values calculated from the molecular formula.

- UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule, particularly the aromatic system. However, it is less structurally informative than NMR or IR.

Conclusion

The structural confirmation of **1-(4-Chlorophenyl)cyclopropanecarbonitrile** is most reliably achieved through a synergistic combination of ^1H and ^{13}C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This multi-technique approach provides a self-validating system that confirms the carbon-hydrogen framework, molecular weight, and key functional groups. For definitive and unambiguous structural elucidation, especially in cases of stereochemical complexity, single-crystal X-ray crystallography is the gold standard. By following the detailed protocols and understanding the expected data outlined in this guide, researchers can confidently verify the structure of this important chemical entity.

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